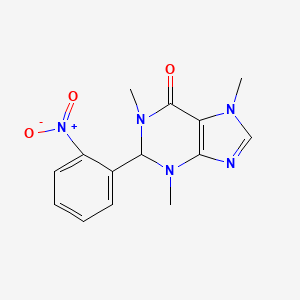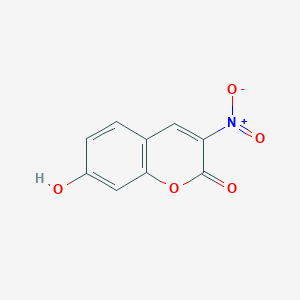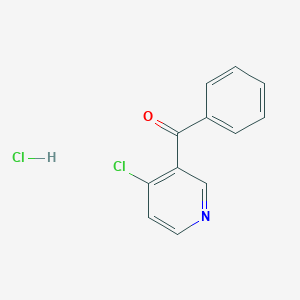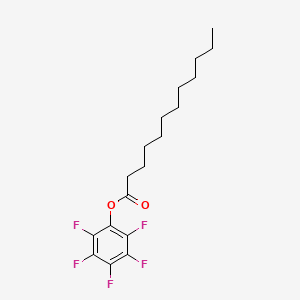
N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride is a chemical compound that features a benzyl group attached to a tripropylgermylpropan-1-amine structure, with a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride typically involves the following steps:
Formation of the Tripropylgermyl Group: This can be achieved by reacting tripropylgermane with a suitable halogenating agent to form tripropylgermyl halide.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the tripropylgermylpropan-1-amine.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced germyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or germyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germyl oxides, while reduction could produce germyl hydrides.
Aplicaciones Científicas De Investigación
N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a precursor for synthesizing other organogermanium compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and catalysts due to its organometallic properties.
Mecanismo De Acción
The mechanism by which N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl group can facilitate binding to aromatic sites, while the germyl group can interact with metal centers or other organometallic sites. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-2-propen-1-amine hydrochloride
- N-benzyl-2-methylpropan-1-amine hydrochloride
- 2-(1-Naphthyl)propan-2-amine hydrochloride
Uniqueness
N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride is unique due to the presence of the tripropylgermyl group, which imparts distinct chemical properties compared to other benzylamines
Propiedades
| 112894-99-2 | |
Fórmula molecular |
C19H36ClGeN |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H35GeN.ClH/c1-4-13-20(14-5-2,15-6-3)16-10-17-21-18-19-11-8-7-9-12-19;/h7-9,11-12,21H,4-6,10,13-18H2,1-3H3;1H |
Clave InChI |
OAXINCLRGNDXSY-UHFFFAOYSA-N |
SMILES canónico |
CCC[Ge](CCC)(CCC)CCCNCC1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one](/img/structure/B14317168.png)


![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)


![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)


